DIMETHYL 5-({[(3-PYRIDYLMETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring, an isophthalate moiety, and a carbonothioyl group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[(3-PYRIDYLMETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isophthalate core: This can be achieved by esterification of isophthalic acid with methanol in the presence of a strong acid catalyst.
Introduction of the pyridinylmethyl group: This step involves the reaction of the isophthalate ester with 3-pyridinylmethylamine under controlled conditions to form the corresponding amide.
Addition of the carbonothioyl group: The final step involves the reaction of the amide with a suitable thiocarbonyl reagent, such as carbon disulfide, in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[(3-PYRIDYLMETHYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate
- Dimethyl 5-[(3-pyridinylmethyl)amino]isophthalate
- Dimethyl 5-[(3-pyridinylmethyl)amino]benzoate
Uniqueness
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is unique due to the presence of the carbonothioyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.
Properties
IUPAC Name |
dimethyl 5-(pyridin-3-ylmethylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-23-15(21)12-6-13(16(22)24-2)8-14(7-12)20-17(25)19-10-11-4-3-5-18-9-11/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQUNWPASZMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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